molecular formula C18H18F3N3O B2996392 N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329080-45-7

N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2996392
CAS No.: 329080-45-7
M. Wt: 349.357
InChI Key: HHRYPOBFCPYIMD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H18F3N3O and its molecular weight is 349.357. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-13-5-6-16(15(21)11-13)22-18(25)12-23-7-9-24(10-8-23)17-4-2-1-3-14(17)20/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYPOBFCPYIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a difluorophenyl group and a piperazine moiety, which are known to contribute to its pharmacological properties. The molecular formula is C16H18F3N3OC_{16}H_{18}F_3N_3O, with a molecular weight of approximately 325.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that certain piperazine derivatives demonstrate significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, MTT assays have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. While this compound has shown some anticancer activity, it is often less potent than established chemotherapeutics such as 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction of this compound with biological targets. These studies suggest that the compound may inhibit specific enzymes or receptors involved in disease pathways, which could explain its observed biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the piperazine ring or the substitution patterns on the phenyl groups can significantly influence both the efficacy and selectivity of the compound against various targets .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives for their antimicrobial properties. The results indicated that modifications in the piperazine structure could enhance activity against specific pathogens .
  • Cytotoxicity in Cancer Models : Another study focused on the anticancer properties of piperazine derivatives, finding that certain modifications led to increased cytotoxic effects in human cancer cell lines, highlighting the potential for further development of this compound as an anticancer agent .

Data Tables

Activity Compound Standard Comparison Result
AntimicrobialThis compoundCiprofloxacinComparable antimicrobial activity
AnticancerThis compound5-FluorouracilLower cytotoxicity than standard drugs

Q & A

Q. Basic Research Focus

  • Solubility : Low aqueous solubility (logP ~3.5) requires DMSO stock solutions (≤10% v/v) for cell-based assays. Co-solvents like PEG-400 or cyclodextrins improve solubility .
  • Stability :
    • pH Sensitivity : Degrades in acidic conditions (<pH 3); use neutral buffers for long-term storage .
    • Photostability : Fluorophenyl groups may cause photooxidation. Store in amber vials at -20°C .

What strategies resolve contradictory data in receptor binding vs. functional activity assays?

Advanced Research Focus
Discrepancies between high binding affinity and low functional efficacy often arise from:

  • Receptor Reserve : Use partial vs. full agonist assays (e.g., β-arrestin recruitment vs. cAMP).
  • Allosteric Modulation : Test for negative allosteric effects via Schild regression analysis .
  • Metabolite Interference : LC-MS/MS to identify active metabolites in cell lysates .

How can computational modeling guide the optimization of pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., high Fsp3^3 value reduces CNS off-target effects) .
  • Metabolite Prediction : CYP450 isoform docking (e.g., CYP3A4) identifies metabolic soft spots. Introduce electron-withdrawing groups (e.g., -CF3_3) to block oxidation .

What synthetic challenges arise in achieving regioselective difluorophenyl substitution?

Advanced Research Focus
The 2,4-difluorophenyl group may lead to:

  • Ortho/Meta Competition : Use bulky bases (e.g., LDA) to direct substitution to the para position .
  • Byproduct Formation : Monitor reaction progress via 19F^{19}F-NMR to detect unwanted regioisomers .

How are in vivo efficacy studies designed to account for species-specific metabolism?

Q. Advanced Research Focus

  • Species Comparison : Microsomal stability assays (human vs. rodent liver microsomes) to adjust dosing regimens .
  • Metabolite Profiling : Use 14C^{14}C-labeled compound in ADME studies to track excretion pathways .

What crystallographic techniques confirm the compound’s solid-state conformation?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Resolves piperazine chair conformation and acetamide torsion angles. Fluorine atoms provide strong anomalous scattering for phasing .
  • Powder XRD : Detects polymorphic forms impacting bioavailability .

How do structural modifications influence selectivity between TRPC3/6/7 channels?

Q. Advanced Research Focus

  • SAR Studies : Replace the 2-fluorophenyl group with 2-chlorophenyl to enhance TRPC3 selectivity (ΔpIC50_{50} >1 log unit) .
  • Patch-Clamp Electrophysiology : Validate channel activation in HEK293 cells expressing recombinant TRPC isoforms .

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